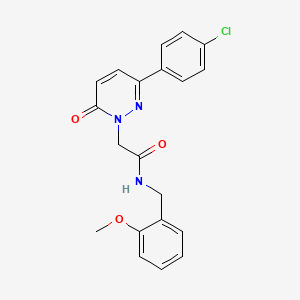2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
CAS No.: 942007-49-0
Cat. No.: VC4355392
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942007-49-0 |
|---|---|
| Molecular Formula | C20H18ClN3O3 |
| Molecular Weight | 383.83 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
| Standard InChI Key | IABGOYKWUVNNIW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-chlorophenyl group. The 1-position of this ring is linked via an acetamide bridge to a 2-methoxybenzyl moiety. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and molecular interactions .
Physicochemical Properties
Based on structural analogs and computational predictions, key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₃ |
| Molecular Weight | 383.83 g/mol |
| logP (Partition Coefficient) | 3.8 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.2 Ų |
These values suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility for target engagement .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Pyridazinone Core Formation: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine, which reacts with ethyl acetoacetate to form the pyridazinone ring.
-
Acetamide Bridge Installation: The pyridazinone intermediate undergoes N-alkylation with chloroacetyl chloride, introducing the acetamide backbone.
-
Benzyl Group Coupling: Reaction with 2-methoxybenzylamine in the presence of a coupling agent (e.g., HATU) finalizes the structure.
Industrial Considerations
Scale-up requires optimization of:
-
Catalysis: Palladium-based catalysts for efficient C–N bond formation.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
-
Yield Enhancement: Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) improve reaction efficiency.
Comparative Analysis with Structural Analogs
The 2-methoxybenzyl group in the query compound may improve blood-brain barrier penetration compared to phenyl-substituted analogs.
Future Research Directions
-
Target Identification: Proteomic studies to map binding partners.
-
SAR Exploration: Modifying the methoxy position or pyridazinone substituents.
-
In Vivo Testing: Pharmacokinetic profiling in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume